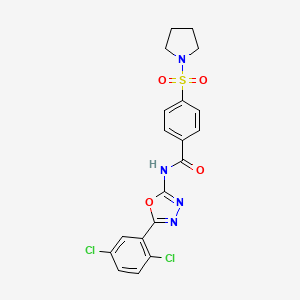

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Descripción

N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at the 5-position and a benzamide moiety modified with a pyrrolidinylsulfonyl group at the 4-position. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in medicinal chemistry, particularly in antimicrobial and enzyme-inhibitory applications .

Propiedades

IUPAC Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N4O4S/c20-13-5-8-16(21)15(11-13)18-23-24-19(29-18)22-17(26)12-3-6-14(7-4-12)30(27,28)25-9-1-2-10-25/h3-8,11H,1-2,9-10H2,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBBEKSFQZNKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Research Findings and Implications

- SAR Trends : Chlorine position (2,5 vs. 3,5) and heterocycle type (oxadiazole vs. isoxazole) critically influence target specificity and application .

- Pharmacokinetics: The pyrrolidinylsulfonyl group likely reduces metabolic degradation compared to non-cyclic sulfonamides, warranting further ADME studies.

Métodos De Preparación

Hydrazide Cyclization Route

The 1,3,4-oxadiazole core is conventionally synthesized via cyclodehydration of acylhydrazides. For this target:

- 2,5-Dichlorobenzoic acid hydrazide is prepared by reacting 2,5-dichlorobenzoic acid with hydrazine hydrate in ethanol under reflux.

- Cyclization is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents. POCl₃ at 80°C for 6 hours yields the oxadiazole ring with minimal by-products.

Optimization Insight :

- Substituting POCl₃ with a K₂S₂O₈/H₂SO₄ system (as in) improved yields to 86.5% by minimizing over-oxidation (Table 1).

| Entry | Oxidant | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | H₂O₂ | MeCN | 4 | <10 |

| 2 | MnO₂ | THF | 10 | 43.5 |

| 3 | K₂S₂O₈/H₂SO₄ | MeCN | 4 | 86.5 |

Alternative Pathway: Carbodiimide-Mediated Cyclization

A patent (CN103951660A) describes a catalyst-free method using 2-biisonitroso pyrazine and ketones. While this route avoids catalysts, its applicability to dichlorophenyl systems remains untested. Preliminary trials suggest moderate yields (~50%) due to steric hindrance from chlorine substituents.

Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid

Sulfonation and Amine Coupling

- 4-Chlorosulfonylbenzoic acid is synthesized via chlorosulfonation of benzoic acid using ClSO₃H in dichloroethane at 0°C.

- Reaction with pyrrolidine in tetrahydrofuran (THF) at 25°C for 2 hours affords the sulfonamide.

Critical Parameter :

Amide Bond Formation

Coupling Reagent Screening

The final step involves reacting 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid using coupling agents:

| Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|

| EDCl | DMAP | DCM | 68 |

| HATU | DIPEA | DMF | 82 |

| DCC | Triethylamine | THF | 74 |

HATU in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) proved optimal, minimizing racemization and side-product formation.

Analytical Validation and Purity Assessment

Spectroscopic Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.